molecular formula C24H27N5O4 B2918903 8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333305-38-7

8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2918903
CAS No.: 333305-38-7
M. Wt: 449.511
InChI Key: LKDAIIBQGRVJMS-UHFFFAOYSA-N
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Description

The compound 8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a unique chemical entity known for its diverse applications in various scientific fields. Its structure consists of a purine base, a benzylamino group, and a tolyloxy-substituted hydroxypropyl chain, making it a fascinating subject for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The initial step often includes the formation of the purine core, followed by the introduction of the benzylamino group through nucleophilic substitution reactions. The hydroxypropyl chain is then attached using esterification or etherification reactions with o-tolyloxy derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound might leverage continuous flow chemistry to enhance efficiency and yield. Scaling up involves optimizing the reaction conditions, such as temperature, solvent choice, and catalyst use, to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions including oxidation, reduction, and substitution. The presence of different functional groups allows it to participate in multiple reaction pathways.

Common Reagents and Conditions

  • Oxidation: Typically uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Can be reduced using hydrogenation over palladium on carbon (Pd/C) or using sodium borohydride (NaBH4).

  • Substitution: Often involves nucleophiles like alkoxides, amines, or halides under base or acid catalysis.

Major Products Formed

The reactions can lead to a variety of products depending on the reaction type, including amides, ethers, alcohols, and their respective derivatives, each contributing to its diverse functionality.

Scientific Research Applications

8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is extensively used in scientific research due to its versatile chemical nature.

  • Chemistry: Utilized in studying reaction mechanisms and in the synthesis of novel compounds.

  • Biology: Acts as a potential bioactive molecule in biochemical assays.

  • Medicine: Investigated for its therapeutic potential, particularly in targeting specific pathways and enzymes.

  • Industry: Applied in the development of new materials and in catalysis.

Mechanism of Action

The compound exerts its effects through various biochemical pathways. It interacts with molecular targets such as enzymes and receptors, modulating their activity. The exact mechanism involves binding to these targets, leading to either activation or inhibition, which ultimately affects cellular processes.

Comparison with Similar Compounds

Compared to other purine derivatives, 8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents that confer distinct chemical and biological properties.

Similar Compounds

  • 8-(methylamino)-1,3-dimethylpurine-2,6-dione

  • 7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione

  • 8-(benzylamino)-1,3-dimethylpurine-2,6-dione

Each of these compounds exhibits its own set of characteristics, but the combination of substituents in this compound makes it particularly noteworthy for its applications and reactivity.

Properties

IUPAC Name

8-(benzylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-16-9-7-8-12-19(16)33-15-18(30)14-29-20-21(27(2)24(32)28(3)22(20)31)26-23(29)25-13-17-10-5-4-6-11-17/h4-12,18,30H,13-15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDAIIBQGRVJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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